molecular formula C25H28N2O3S B2829883 ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-93-1

ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2829883
CAS No.: 887901-93-1
M. Wt: 436.57
InChI Key: UUCKPPHXXHFGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a fused bicyclic scaffold combining a thiophene and pyridine ring. The molecule features a tetramethyl substitution at positions 5 and 7 of the pyridine ring, enhancing steric bulk and lipophilicity.

Properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-6-30-23(29)19-18-14-24(2,3)27-25(4,5)20(18)31-22(19)26-21(28)17-12-11-15-9-7-8-10-16(15)13-17/h7-13,27H,6,14H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCKPPHXXHFGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, typically starting with the construction of the thieno[2,3-c]pyridine core. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to form the thieno[2,3-c]pyridine ring system

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery efforts aimed at treating various diseases.

    Industry: In materials science, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-c]pyridine derivatives share a common bicyclic core but vary in substituents, leading to distinct physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Substituent-Driven Variations

Ethyl 6-Boc-2-Amino-4,7-Dihydro-5H-Thieno[2,3-c]Pyridine-3-Carboxylate Key Features: A Boc-protected amino group at position 2 and an ethyl ester at position 3. Impact: The Boc group enhances stability during synthesis but requires deprotection for bioactivity. The amino group enables hydrogen bonding, contrasting with the naphthalene-amido group’s π-π interactions in the target compound . Molecular Weight: ~365.4 g/mol (vs. target compound’s ~478.6 g/mol).

Methyl 2-Amino-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride Key Features: Methyl ester at position 3 and an amino group at position 2, with a hydrochloride salt. Impact: The methyl ester reduces steric hindrance compared to ethyl, while the hydrochloride salt improves aqueous solubility. The absence of tetramethyl groups lowers lipophilicity (logP ~1.5 vs. ~4.2 for the target) .

(E)-6-(But-2-Enoyl)-2-(3-(Trifluoromethyl)Benzoyl)Thioureido-Thieno[2,3-c]Pyridine-3-Carboxamide Key Features: A butenoyl group at position 6 and a trifluoromethylbenzoyl-thioureido group at position 2. Impact: The trifluoromethyl group increases electron-withdrawing effects, enhancing metabolic stability. The carboxamide at position 3 improves polarity compared to the ethyl ester in the target compound .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)thieno[2,3-c]pyridine derivatives?

  • Methodological Answer : Synthesis optimization requires precise temperature control (e.g., reflux conditions) and solvent selection (e.g., ethanol, dichloromethane) to enhance yield and purity. For example, intermediates like ethyl 2-amino derivatives often undergo nucleophilic acyl substitution with naphthalene-2-carboxylic acid derivatives under anhydrous conditions . Purification via crystallization (e.g., ethyl ether) or column chromatography is critical to isolate products with ≥95% purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm substitution patterns (e.g., naphthalene amido group at position 2, ethyl ester at position 3) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass spectrometry (ESI-TOF) for molecular ion verification (e.g., [M+H]+ = 495.2 g/mol for C28H30N2O3S) .

Q. What solubility and formulation challenges are associated with this compound?

  • Methodological Answer : The compound exhibits poor aqueous solubility due to its hydrophobic tetramethyl and naphthalene groups. Use organic solvents like DMSO or DCM for stock solutions (10–50 mM), followed by dilution in PBS or cell culture media (final DMSO ≤0.1% for in vitro assays). Dynamic light scattering (DLS) is recommended to confirm colloidal stability .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Refer to SDS guidelines:

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the naphthalene-2-amido substituent’s role in biological activity?

  • Methodological Answer :

  • Synthetic modifications : Replace naphthalene-2-amido with other aromatic/heterocyclic amides (e.g., benzamido, pyridylamido) .
  • Assay design : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Correlate IC50 values with substituent electronic properties (Hammett σ constants) and steric bulk (Taft parameters) .

Q. What strategies resolve discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Purity validation : Re-analyze compound batches via HPLC to rule out degradation (e.g., ester hydrolysis under acidic conditions) .
  • Solvent interference : Ensure solvents (e.g., DMSO) do not interact with assay reagents (e.g., fluorescent dyes) via control experiments .
  • Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests (e.g., Tukey’s) .

Q. How can computational methods predict interactions between this compound and kinase targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets of kinases (e.g., EGFR, VEGFR2). Validate with MM-GBSA free energy calculations .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl oxygen of the amido group) and hydrophobic regions (tetramethyl groups) .

Q. What analytical techniques identify degradation products under stressed conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (60°C), UV light, and pH extremes (1–13).
  • LC-MS/MS : Detect degradation products (e.g., hydrolyzed carboxylic acid derivative at m/z 467.1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.